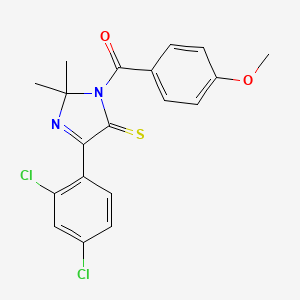![molecular formula C17H32ClNO2 B6507953 1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride CAS No. 1216487-20-5](/img/structure/B6507953.png)
1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule that contains an adamantane group, a type of bulky, three-dimensional carbon structure. It also contains a hydroxyl (-OH) group and an amino (-NH2) group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve nucleophilic substitution reactions, where a nucleophile (like a hydroxide ion) replaces a leaving group in a molecule .Molecular Structure Analysis
The adamantane group is a rigid, cage-like structure that can impart unique properties to the molecule. The presence of the hydroxyl and amino groups could make the molecule polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But the compound could potentially undergo reactions at the hydroxyl or amino groups, such as condensation reactions or further substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. The adamantane group could make the compound relatively non-polar and insoluble in water, while the hydroxyl and amino groups could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación
- 1-(Adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol acts as a catalyst in the enantioselective Strecker reaction of phosphinoyl imines. This reaction is valuable for synthesizing chiral α-amino nitriles, which have applications in pharmaceuticals and agrochemicals .
- The compound is useful for creating adamantane derivatives, including amantadine hydrochloride . Amantadine is employed in the pharmaceutical industry as both an antiviral agent (used against influenza A and Parkinson’s disease) and an antiparkinsonian drug .
Catalysis in Enantioselective Strecker Reaction
Amantadine Derivatives Synthesis
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-adamantyloxy)-3-(butan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-3-12(2)18-10-16(19)11-20-17-7-13-4-14(8-17)6-15(5-13)9-17;/h12-16,18-19H,3-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRNTOMSIUJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507878.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B6507884.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate](/img/structure/B6507889.png)
![8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6507892.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6507896.png)



![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6507924.png)

![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6507945.png)
![2-[(2-hydroxyethyl)amino]-1-[5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B6507957.png)
![3-(3-fluorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6507973.png)
![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B6507988.png)